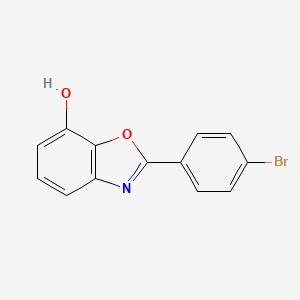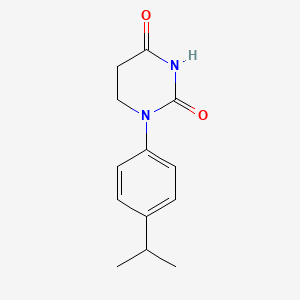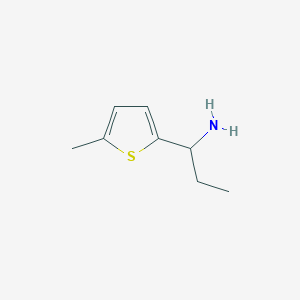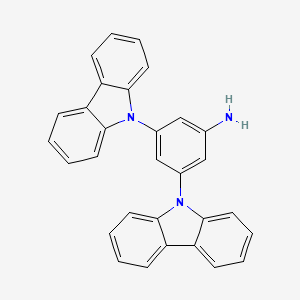![molecular formula C19H14N4O B13898615 [6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining pyridine and imidazo[1,2-a]pyridine moieties, which are known for their biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This intermediate is then further functionalized through various substitution reactions to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have diverse applications in chemistry and biology.
Phenylmethanone derivatives: These compounds contain the phenylmethanone group and are used in various chemical syntheses.
Uniqueness
What sets [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H14N4O |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14N4O/c20-17-8-4-7-15(21-17)14-9-10-18-22-16(12-23(18)11-14)19(24)13-5-2-1-3-6-13/h1-12H,(H2,20,21) |
Clé InChI |
HKYYQPFCMCRCKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=NC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)


![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
